molecular formula C8H6BrClO2 B6150085 2-bromo-3-chloro-5-methylbenzoic acid CAS No. 1510148-27-2

2-bromo-3-chloro-5-methylbenzoic acid

Cat. No.: B6150085
CAS No.: 1510148-27-2
M. Wt: 249.5
InChI Key:
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Description

2-Bromo-3-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-chloro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-chloro-5-methylbenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with solvents like acetic acid or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts with boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-chloro-5-methylbenzoic acid is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-3-chloro-5-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylbenzoic acid
  • 3-Bromo-5-chloro-2-methylbenzoic acid
  • 2-Amino-3-bromo-5-methylbenzoic acid

Uniqueness

2-Bromo-3-chloro-5-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and chlorine atoms on the benzene ring allows for diverse chemical transformations and applications .

Properties

CAS No.

1510148-27-2

Molecular Formula

C8H6BrClO2

Molecular Weight

249.5

Purity

95

Origin of Product

United States

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